molecular formula C10H16BrN3O2 B1413746 Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate CAS No. 1435753-36-8

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B1413746
CAS No.: 1435753-36-8
M. Wt: 290.16 g/mol
InChI Key: YSFSTCBXRVYOTH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound with the molecular formula C10H16BrN3O2 It features a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-bromoacetophenone with hydrazine hydrate yields 4-bromo-1H-pyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 4-bromo-1H-pyrazole with an appropriate alkylating agent, such as 2-bromoethylamine.

    Carbamate Formation: Finally, the alkylated pyrazole is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation: Pyrazole N-oxides.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate serves as a versatile intermediate. It can be used to introduce the pyrazole moiety into more complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Therefore, this compound could be explored for similar therapeutic applications.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various chemical transformations, making it valuable in the production of fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-(4-chloro-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl (2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamate: Contains a methyl group instead of a halogen.

    Tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate:

Uniqueness

The presence of the bromine atom in tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate makes it particularly useful for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility distinguishes it from similar compounds with different substituents.

Conclusion

This compound is a compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable intermediate for the development of new molecules with diverse functionalities.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSTCBXRVYOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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